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Compound of Interest

Compound Name: 6-Iodo-2-oxaspiro[3.3]heptane

Cat. No.: B1449856 Get Quote

Introduction: The spiro[3.3]heptane motif has garnered significant attention in medicinal

chemistry as a bioisostere for more common carbocyclic rings like cyclohexane. Its rigid, three-

dimensional structure provides a unique scaffold for positioning functional groups in chemical

space, potentially leading to improved pharmacological properties. The derivative, 6-Iodo-2-
oxaspiro[3.3]heptane, is a valuable building block for introducing this scaffold into more

complex molecules, with the iodo-substituent serving as a versatile handle for further chemical

transformations. A thorough understanding of its spectroscopic properties is paramount for

reaction monitoring, quality control, and structural confirmation.

This technical guide provides a detailed overview of the expected spectroscopic data for 6-
Iodo-2-oxaspiro[3.3]heptane. It is important to note that publicly available, experimentally

acquired spectra for this specific compound are scarce. Therefore, this guide is based on a

combination of data from closely related analogs, established spectroscopic principles, and

computational predictions.

Molecular Structure and Predicted Spectroscopic
Data
The structure of 6-Iodo-2-oxaspiro[3.3]heptane consists of two fused four-membered rings,

an oxetane and a cyclobutane, sharing a central spiro carbon. The iodine atom is substituted

on the cyclobutane ring.

Diagram 1: Structure and Atom Numbering
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A 2D representation of 6-Iodo-2-oxaspiro[3.3]heptane with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The predicted ¹H and ¹³C NMR spectra of 6-Iodo-2-oxaspiro[3.3]heptane are detailed below.

Predictions are based on established algorithms and comparison with analogs such as tert-

butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1].

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane

and cyclobutane rings. The symmetry of the molecule will influence the number of unique

proton environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b1449856?utm_src=pdf-body
https://www.benchchem.com/product/b1449856?utm_src=pdf-body
https://www.reddit.com/r/chemistry/comments/17mxmld/how_reliable_actually_is_the_nmr_prediction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton(s)
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Notes

H1, H3 ~4.5 - 4.8 Doublet

Protons on the

oxetane ring adjacent

to the oxygen atom.

H2, H4 ~2.5 - 2.8 Multiplet

Protons on the

oxetane ring adjacent

to the spirocarbon.

H5, H7 ~2.8 - 3.1 Multiplet

Protons on the

cyclobutane ring

adjacent to the

spirocarbon and the

iodinated carbon.

H6 ~4.0 - 4.3 Multiplet

Methine proton on the

carbon bearing the

iodine atom.

Deshielded due to the

electronegativity of

iodine.

Diagram 2: NMR Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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